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molecular formula C14H11N3O3 B8623717 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B8623717
M. Wt: 269.25 g/mol
InChI Key: RKPWQCWQDIWTPB-UHFFFAOYSA-N
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Patent
US07550470B2

Procedure details

A solution of 6-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester (1-1, 660 mg, 2.2 mmol, 1 equiv) and aquoeus sodium hydroxide solution (1N, 11.1 mL, 11.1 mmol, 5.00 equiv) in-BuOH (45 mL) was stirred for 24 hours at 100° C. The yellow solution was poured directly into aqueous 1N HCl solution (500 mL), and the resulting aqueous mixture was extracted with chloroform (3×300 mL). The combined organic layers were dried over sodium sulfate and concentrated to afford 6-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1-2) as a white solid. 1H NMR (400 MHz, DMSO) δ 12.38 (br s, 1H), 9.54 (m, 1H), 9.16 (m, 1H), 8.60 (s, 1H), 7.84 (d, 2H, J=8 Hz), 7.12 (d, 2H, J=8 Hz), 3.85 (s, 3H).
Name
6-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]2[CH:14]=[C:13]([C:15]3[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=3)[CH:12]=[N:11][C:10]=12)=[O:5])C.[OH-].[Na+].Cl>C(O)CCC>[CH3:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([C:13]2[CH:12]=[N:11][C:10]3[N:9]([N:8]=[CH:7][C:6]=3[C:4]([OH:5])=[O:3])[CH:14]=2)=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
6-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Quantity
660 mg
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN2C1N=CC(=C2)C2=CC=C(C=C2)OC
Name
Quantity
11.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous mixture was extracted with chloroform (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=NC=2N(C1)N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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